molecular formula C10H8N2O4S B11519551 Methyl [(2-cyano-5-nitrophenyl)sulfanyl]acetate

Methyl [(2-cyano-5-nitrophenyl)sulfanyl]acetate

Cat. No.: B11519551
M. Wt: 252.25 g/mol
InChI Key: XQPVETYFNJPVRM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a nitro group, and a sulfanyl group attached to a phenyl ring, with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-5-nitrobenzenethiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide or acetonitrile.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate exerts its effects depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the cyano and nitro groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-cyano-4-nitrophenyl)sulfanyl]acetate
  • Methyl 2-[(2-cyano-3-nitrophenyl)sulfanyl]acetate
  • Ethyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate

Uniqueness

Methyl 2-[(2-cyano-5-nitrophenyl)sulfanyl]acetate is unique due to the specific positioning of the cyano and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfanyl and ester groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

methyl 2-(2-cyano-5-nitrophenyl)sulfanylacetate

InChI

InChI=1S/C10H8N2O4S/c1-16-10(13)6-17-9-4-8(12(14)15)3-2-7(9)5-11/h2-4H,6H2,1H3

InChI Key

XQPVETYFNJPVRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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